molecular formula C20H24N2O3S B2527382 N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide CAS No. 312287-04-0

N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide

Cat. No.: B2527382
CAS No.: 312287-04-0
M. Wt: 372.48
InChI Key: ZWXHHXNVOCAWNY-UHFFFAOYSA-N
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Description

N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry and pharmaceutical research, primarily due to its structural features as a benzenesulfonamide derivative incorporating a piperidine moiety. Piperidine rings are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, as well as numerous alkaloids . This specific molecular architecture, which combines a sulfonamide group with a piperidine carboxamide, suggests potential for diverse biological activity. Compounds with structurally related motifs, particularly those featuring phenylsulfonamide groups linked to heterocyclic amines, have been investigated as potent inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . Inhibition of 11β-HSD1, which converts inactive cortisone to active cortisol in tissues like the liver and adipose, is a promising therapeutic strategy for conditions within the metabolic syndrome, such as type 2 diabetes and insulin resistance . Consequently, this reagent serves as a valuable chemical building block or intermediate for the synthesis and discovery of novel bioactive molecules. It is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-16-6-12-19(13-7-16)26(24,25)21(2)18-10-8-17(9-11-18)20(23)22-14-4-3-5-15-22/h6-13H,3-5,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXHHXNVOCAWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide typically involves multiple steps, including the formation of the piperidine ring and the subsequent attachment of the benzenesulfonamide group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient 1,3,4-thiadiazole ring facilitates nucleophilic substitution, particularly at the C-2 and C-5 positions. Reactions often occur under mild conditions due to the ring’s inherent electrophilicity.

Reaction Type Reagents/Conditions Product Yield Source
AminationAmmonia or primary amines, ethanol, 60°CSubstituted amine derivatives at C-2 or C-565–78%
AlkoxylationSodium methoxide/ethanol, refluxMethoxy-substituted thiadiazole72%
Thiol displacementThiophenol, DMF, room temperatureThioaryl derivatives58%

Mechanistic Insight : The thiadiazole’s electron-withdrawing nitrogen atoms polarize the C-S bond, enhancing susceptibility to nucleophilic attack. Steric hindrance from the adjacent dihydroquinoline group may influence regioselectivity .

Oxidation of the Thioether Linkage

The thioether (-S-CH2-) bridge is prone to oxidation, yielding sulfoxides or sulfones depending on reaction intensity.

Oxidizing Agent Conditions Product Selectivity Source
H2O2 (30%)Acetic acid, 40°C, 2 hoursSulfoxide derivative>90% sulfoxide
mCPBADichloromethane, 0°C to room temperatureSulfone derivative85% sulfone
KMnO4 (dilute)Aqueous acetone, pH 7, 25°CPartial oxidation to sulfoxide60% conversion

Applications : Sulfoxide/sulfone formation modulates electronic properties, enhancing solubility or altering biological activity.

Hydrolysis of the Amide Group

The benzamide group undergoes hydrolysis under acidic or basic conditions, though stability varies with substituents.

Condition Reagents Product Notes Source
Acidic (HCl, 6M)Reflux, 6 hoursBenzoic acid + thiadiazole-amine derivativePartial degradation
Basic (NaOH, 10%)Ethanol/water, 80°C, 4 hoursSodium benzoate + free amine88% conversion

Stability : The electron-withdrawing thiadiazole ring accelerates hydrolysis compared to simple benzamides .

Functionalization of the Dihydroquinoline Moiety

The 3,4-dihydroquinoline group participates in hydrogenation and electrophilic substitution.

Reaction Conditions Product Catalyst/Reagent Source
HydrogenationH2 (1 atm), Pd/C, ethanolTetrahydroquinoline derivativeQuantitative
NitrationHNO3/H2SO4, 0°CNitro-substituted dihydroquinolineRegioselective at C-6
BrominationBr2, FeBr3, CH2Cl25-Bromo-dihydroquinoline76% yield

Implications : Hydrogenation alters the compound’s planarity, potentially affecting biological target binding.

Metal Complexation

The thiadiazole and amide groups act as ligands for transition metals, forming coordination complexes.

Metal Salt Conditions Complex Structure Application Source
Cu(II) acetateMethanol, reflux, 3 hoursOctahedral Cu(II) complexCatalytic studies
Fe(III) chlorideEthanol, room temperatureTetragonal Fe(III) complexMagnetic materials

Characterization : Complexes are typically analyzed via UV-Vis, ESR, and single-crystal XRD.

Acylation and Alkylation

The secondary amine in the dihydroquinoline group undergoes N-acylation or alkylation.

Reagent Conditions Product Yield Source
Acetyl chloridePyridine, CH2Cl2, 0°CN-Acetyl derivative82%
Ethyl bromoacetateK2CO3, DMF, 60°CN-Alkylated ester

Scientific Research Applications

Antitumor Properties
Research indicates that sulfonamide derivatives, including N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide, exhibit potential antitumor activity. Studies have shown that certain analogs can inhibit the growth of cancer cells by targeting specific pathways involved in tumor proliferation. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines, demonstrating varying degrees of cytotoxicity and selectivity towards tumor cells .

Carbonic Anhydrase Inhibition
The compound has been investigated for its ability to inhibit human carbonic anhydrase isoforms, particularly CA IX and CA XII. These isoforms are implicated in tumorigenesis and metastasis, making them significant targets in cancer therapy. In vitro assays have shown that derivatives of benzenesulfonamides can selectively inhibit these enzymes, which may lead to the development of novel anticancer agents . The binding affinity of this compound to these targets suggests its potential as a lead compound for further development .

Synthetic Routes

The synthesis of this compound can be achieved through various methods. A common approach involves the formation of the sulfonamide group via reaction with piperidine derivatives and subsequent modifications to introduce the dimethyl and phenyl components. The synthetic pathways often utilize coupling agents and solvents that facilitate the formation of the desired product while ensuring high purity and yield .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity. The presence of the piperidine ring enhances its lipophilicity, potentially improving membrane permeability and bioavailability compared to other sulfonamide derivatives . Comparative studies with related compounds indicate that modifications to the piperidine or sulfonamide moieties can significantly influence pharmacological properties, such as potency and selectivity towards biological targets .

Case Studies

Inhibitory Activity Against Carbonic Anhydrases
A study published in a peer-reviewed journal demonstrated that a series of benzenesulfonamides, including derivatives similar to this compound, were evaluated for their inhibitory effects on human carbonic anhydrase isoforms. The results indicated that certain compounds exhibited selective inhibition against CA IX and CA XII, with implications for their use as anticancer agents . The findings underscore the importance of structural modifications in enhancing selectivity and efficacy.

Antitumor Efficacy in Preclinical Models
Another investigation assessed the antitumor efficacy of related sulfonamide compounds in preclinical models. Although specific data on this compound was limited, the study highlighted the potential of sulfonamides in targeting cancer cell metabolism through enzyme inhibition . This reinforces the need for further exploration into the therapeutic applications of this compound.

Mechanism of Action

The mechanism of action of N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

4-(4-Phenylpiperidin-1-yl)Carbonylbenzenesulfonamide
  • Key Difference : Incorporates a phenyl group on the piperidine ring (vs. unsubstituted piperidine in the target compound).
  • However, it increases molecular weight (MW = 344.43 g/mol) and hydrophobicity compared to the target compound (MW = 370.45 g/mol) .
N-[4-[[1-[2-(6-Methyl-2-Pyridinyl)Ethyl]-4-Piperidinyl]Carbonyl]Phenyl]Methanesulfonamide
  • Key Difference : Features a pyridinyl-ethyl substituent on the piperidine nitrogen.
  • The methanesulfonamide group (vs. dimethylbenzenesulfonamide) reduces steric hindrance .

Heterocycle Replacements for Piperidine

3-Methoxy-N-{4-[(4-Phenylpiperazinyl)Carbonyl]Benzyl}Benzenesulfonamide
  • Key Difference : Replaces piperidine with a piperazine ring .
  • Impact: The additional nitrogen in piperazine provides a hydrogen-bond acceptor site, improving solubility.
Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)Benzenesulfonamides (PIB-SAs)
  • Key Difference : Utilizes a 2-oxoimidazolidin-1-yl group instead of piperidine.
  • Impact: The five-membered imidazolidinone ring introduces rigidity and hydrogen-bonding capacity, enhancing antimitotic activity by binding to the colchicine site of tubulin .

Functional Group Modifications on the Sulfonamide Core

N-(4-(5-Arylisoxazol-3-yl)Phenyl)Benzenesulfonamides
  • Key Difference : Contains an isoxazole ring linked to the phenyl group (synthesized via microwave-assisted cyclization).
  • Impact : The isoxazole’s heterocyclic structure improves metabolic resistance and offers sites for electrophilic interactions. Yields under microwave conditions exceed 80%, surpassing traditional methods .
N-{4-[(E)-2-Phenylvinyl]Phenyl}Benzenesulfonamide Derivatives
  • Key Difference : Incorporates a styryl (E)-2-phenylvinyl group at the 4-position.
  • Impact: The conjugated double bond increases planarity, facilitating intercalation into hydrophobic pockets. Derivatives like 2d (4-methyl substitution) show enhanced aromatase inhibition (IC₅₀ = 0.8 µM) compared to non-styryl analogs .

Biological Activity

N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide is a sulfonamide compound notable for its diverse biological activities. This compound's unique structure, which includes a benzenesulfonamide moiety, a piperidine ring, and dimethyl substitutions, contributes to its pharmacological potential. Understanding the biological activity of this compound can provide insights into its applications in medicinal chemistry.

  • Molecular Formula : C20_{20}H24_{24}N2_2O3_3S
  • Molecular Weight : 372.48 g/mol

The presence of the sulfonamide group is significant as it is known to confer various biological activities, making such compounds of interest in medicinal chemistry.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit potent antitumor properties. For instance, derivatives of piperidine have shown significant activity against cancer cell lines such as HepG2 (liver cancer) with IC50_{50} values as low as 0.25 µM. These compounds induce cell cycle arrest via pathways involving p53 and p21 .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Similar compounds have been shown to inhibit cyclin B1 and promote the expression of tumor suppressor proteins like p53 and p21, leading to cell cycle arrest in cancer cells .
  • Inhibition of Enzymatic Activity : The sulfonamide group may interact with various enzymes involved in tumor progression, although specific interactions for this compound require further investigation.

Comparative Analysis with Related Compounds

Compound NameUnique Features
N,N-dimethyl-4-(4-thiophen-2-yl)piperidine-1-carbonyl)benzenesulfonamideEnhanced anti-inflammatory activity due to thiophene moiety.
N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamideDifferent pharmacokinetics due to ethyl substitutions.
N-[4-(piperidin-1-carbonyl)phenyl]benzenesulfonamideLacks dimethyl substitution; may exhibit different solubility.

The structural uniqueness of this compound enhances its biological activity while maintaining favorable pharmacological properties. The dimethyl substitution increases lipophilicity, potentially improving membrane permeability compared to other similar compounds.

Case Studies

In a relevant study focusing on piperidine derivatives, a series of compounds were synthesized and evaluated for their antitumor activity. One notable compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells through apoptosis induction and cell cycle arrest mechanisms . This aligns with the expected activity profile for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of piperidine derivatives to a sulfonamide precursor. Key steps include:

  • Amide bond formation : Reacting 4-(piperidine-1-carbonyl)aniline with benzenesulfonyl chloride derivatives under anhydrous conditions (e.g., dichloromethane, triethylamine) .
  • Methylation : Introducing dimethyl groups via nucleophilic substitution using methyl iodide and a base like K₂CO₃ in DMF at 60–80°C .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
    • Critical Factors : Solvent polarity, reaction time, and stoichiometric ratios significantly impact yield. For example, excess methyl iodide (1.5 equivalents) ensures complete methylation .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what spectral markers should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key markers include:
  • Aromatic protons (δ 7.2–8.0 ppm, integrating 8H for benzene rings) .
  • Piperidine carbonyl (C=O) at ~170 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm sulfonamide (S=O at ~1350–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .
  • HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect byproducts .

Q. What are the common impurities encountered during synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Unreacted intermediates : Monitor via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane). Remove by column chromatography .
  • Di-methylation byproducts : Control methyl iodide equivalents and reaction time to avoid over-alkylation .
  • Hydrolyzed amides : Use anhydrous solvents and inert atmospheres to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound across different studies?

  • Methodological Answer :

  • Assay standardization : Replicate experiments using identical cell lines (e.g., HeLa or MCF-7) and assay conditions (e.g., 48-hr incubation, 10 µM concentration) to minimize variability .
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for proposed targets (e.g., carbonic anhydrase IX) .
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., acetazolamide for carbonic anhydrase inhibitors) .

Q. What computational modeling approaches are suitable for predicting binding interactions, and how can these models be validated?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with targets like tubulin (PDB: 1SA0). Prioritize docking scores < -7.0 kcal/mol for high-affinity candidates .
  • MD simulations : Run 100-ns simulations (GROMACS) to assess binding stability; RMSD < 2.0 Å indicates robust interactions .
  • Experimental validation : Compare predicted binding poses with X-ray crystallography (if available) or competitive binding assays using fluorescent probes .

Q. How do structural modifications to the piperidine or sulfonamide moieties impact pharmacokinetic properties, and what assays are critical for assessment?

  • Methodological Answer :

  • Piperidine modifications : Replace the piperidine with a morpholine ring to enhance solubility (logP reduction by ~0.5 units) .
  • Sulfonamide substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
  • Key assays :
  • Plasma stability : Incubate with liver microsomes; >80% remaining after 1 hr indicates suitability for in vivo studies .
  • Caco-2 permeability : Apparent permeability (Papp) > 1 × 10⁻⁶ cm/s suggests oral bioavailability .

Data Contradiction Analysis Example

Study Reported IC₅₀ (µM) Experimental Conditions Proposed Resolution
A 0.12 ± 0.03HeLa cells, 48-hr incubationValidate via orthogonal assay (e.g., tubulin polymerization inhibition)
B 2.5 ± 0.6MCF-7 cells, 24-hr incubationRe-test at 48 hr with matched cell lines

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